Methanesulfinyl chloride

Description

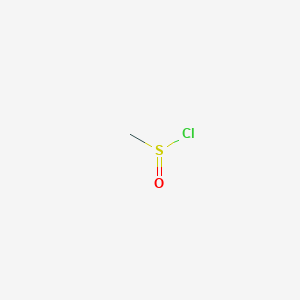

Structure

3D Structure

Properties

IUPAC Name |

methanesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClOS/c1-4(2)3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURSUHVHQZXABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338329 | |

| Record name | Methanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-85-7 | |

| Record name | Methanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methanesulfinyl Chloride from Dimethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methanesulfinyl chloride from dimethyl disulfide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details established experimental protocols, summarizes quantitative data, and provides insights into the reaction mechanism and safety considerations.

Introduction

This compound (CH₃SOCl) is a reactive organosulfur compound of significant interest in organic synthesis. Its utility stems from its ability to introduce the methanesulfinyl moiety into molecules, which is a common structural motif in a range of biologically active compounds. The synthesis of this compound from the readily available and inexpensive starting material, dimethyl disulfide (CH₃SSCH₃), offers an efficient and scalable route to this important building block. This guide will focus on the most common and well-documented synthetic methods.

Reaction Pathway and Mechanism

The synthesis of this compound from dimethyl disulfide proceeds via a two-step process: the chlorination of dimethyl disulfide to form methanesulfenyl chloride (CH₃SCl), followed by the oxidation of the sulfenyl chloride to the desired sulfinyl chloride. The overall reaction is as follows:

CH₃SSCH₃ + Cl₂ → 2 CH₃SCl CH₃SCl + [O] → CH₃SOCl

The key to a successful synthesis lies in the controlled oxidation of the intermediate methanesulfenyl chloride. Acetic anhydride (B1165640) or acetic acid are commonly employed as the oxygen source in this transformation.

The proposed reaction mechanism involves the following key steps:

-

Chlorination of Dimethyl Disulfide: Chlorine gas cleaves the disulfide bond of dimethyl disulfide to yield two molecules of methanesulfenyl chloride.

-

Formation of a Reactive Intermediate: In the presence of acetic anhydride, methanesulfenyl chloride is believed to react to form a sulfonium (B1226848) ion intermediate.

-

Oxygen Transfer: The acetate (B1210297) ion then acts as a nucleophile, attacking the sulfur atom and leading to the transfer of an oxygen atom and the formation of acetyl chloride as a byproduct.

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound from dimethyl disulfide are provided below, based on established literature methods.[1]

Method 1: Synthesis using Acetic Anhydride

This method is often preferred due to the homogeneous reaction medium and the absence of hydrogen chloride gas evolution during the initial chlorination.[1]

Reagents and Equipment:

-

Dimethyl disulfide (freshly distilled)

-

Acetic anhydride

-

Chlorine gas

-

Three-necked flask equipped with a mechanical stirrer, gas inlet tube, gas outlet tube, and a low-temperature thermometer

-

Dry ice/acetone bath

-

Distillation apparatus

Procedure:

-

In a 500-mL, three-necked flask, combine 23.55 g (0.25 mole) of freshly distilled dimethyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.

-

Cool the flask in a dry ice/acetone bath to an internal temperature of 0° to -10°C.

-

While maintaining the temperature between 0° and -10°C, pass chlorine gas into the well-stirred mixture. The reaction progress can be monitored by the color change from yellow to reddish and then to colorless.

-

Stop the addition of chlorine when a faint greenish-yellow color persists, indicating a slight excess of chlorine.

-

Transfer the reaction mixture to a distillation apparatus.

-

Gradually reduce the pressure to remove excess chlorine and the acetyl chloride byproduct, which distills at low temperature.

-

After the removal of acetyl chloride, gradually heat the mixture to distill the this compound at 47-48°C (15 mm Hg).

Method 2: Synthesis using Acetic Acid

This method is also effective and utilizes glacial acetic acid as the solvent and oxygen source.

Reagents and Equipment:

-

Dimethyl disulfide

-

Glacial acetic acid

-

Chlorine gas

-

Three-necked flask equipped with a mechanical stirrer, gas inlet tube, and gas outlet tube connected to a hydrogen chloride absorption system

-

Dry ice/acetone bath

-

Distillation apparatus

Procedure:

-

In a 1-L, three-necked flask, combine 94.2 g (1 mole) of dimethyl disulfide and 120 g (2 moles) of glacial acetic acid.

-

Cool the flask in a dry ice/acetone bath to an internal temperature of 0° to -10°C.

-

Introduce three moles of chlorine gas into the stirred mixture while maintaining the temperature between 0° and -10°C.

-

After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature with continued stirring. A vigorous evolution of hydrogen chloride will occur.

-

Distill the reaction mixture under reduced pressure to first remove the acetyl chloride byproduct.

-

Continue the distillation to collect the this compound fraction at 55-59°C (40 mm Hg).

Alternative Method: Using Sulfuryl Chloride

An alternative method utilizing sulfuryl chloride as the chlorinating and oxidizing agent in the presence of hexamethyldisiloxane (B120664) has also been reported.[2]

Reagents and Equipment:

-

Dimethyl disulfide

-

Hexamethyldisiloxane

-

Sulfuryl chloride

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Cooling bath

Procedure:

-

In a round-bottom flask, combine 4.7 g (0.05 mol) of dimethyl disulfide and 16.2 g (0.1 mol) of hexamethyldisiloxane.

-

Cool the mixture to -10°C.

-

Add 20.5 g (0.15 mol) of sulfuryl chloride dropwise over a period of 15-30 minutes while maintaining the temperature at -10°C.

-

Continue stirring at -10°C for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature over 45 minutes.

-

Remove volatile byproducts under reduced pressure.

-

Distill the residue to obtain this compound as a light yellow oil (58-60°C / 2666 Pa).

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods.

| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Acetic Acid) | Alternative Method (Sulfuryl Chloride) |

| Reactants | Dimethyl disulfide, Acetic anhydride, Chlorine | Dimethyl disulfide, Acetic acid, Chlorine | Dimethyl disulfide, Hexamethyldisiloxane, Sulfuryl chloride |

| Stoichiometry (DMDS:Reagent) | 1 : 2 (Acetic Anhydride) | 1 : 2 (Acetic Acid) | 1 : 2 (Hexamethyldisiloxane), 1 : 3 (Sulfuryl chloride) |

| Reaction Temperature | 0 to -10 °C | 0 to -10 °C | -10 °C to room temperature |

| Yield | 83-86%[1] | 82-92%[1] | 92%[2] |

| Boiling Point of Product | 47-48 °C (15 mm Hg)[1] | 55-59 °C (40 mm Hg)[1] | 58-60 °C (2666 Pa)[2] |

| Refractive Index (n_D^25) | 1.500[1] | 1.500-1.501[1] | Not reported |

Safety and Handling

This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions.

Hazard Summary:

-

Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: It causes severe skin burns and eye damage.

-

Reactivity: It reacts with water and moisture, releasing corrosive and toxic fumes. It is also unstable and can decompose over time, especially at room temperature.[1]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a face shield.

-

Use a lab coat and work in a well-ventilated fume hood.

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Use tightly sealed containers. Due to its instability, long-term storage in a tightly sealed container at room temperature is not recommended.[1]

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The synthesis of this compound from dimethyl disulfide is a well-established and efficient process. The methods presented in this guide, particularly those utilizing acetic anhydride or acetic acid, provide reliable and high-yielding routes to this important synthetic intermediate. Careful attention to experimental conditions and safety protocols is essential for the successful and safe preparation of this compound. The alternative method using sulfuryl chloride offers a high-yield option with a different reagent profile. The choice of method will depend on the specific requirements of the laboratory, including available equipment and safety infrastructure.

References

Methanesulfinyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinyl chloride (CH₃S(O)Cl) is a reactive organosulfur compound that serves as a valuable intermediate in organic synthesis. Its utility lies in its ability to introduce the methanesulfinyl group into various molecules, enabling the formation of sulfoxides and other sulfur-containing functionalities. This technical guide provides an in-depth overview of this compound, including its chemical structure, CAS number, physical and chemical properties, synthesis, and key reactions. Detailed experimental protocols and visualizations are included to support researchers in its practical application.

Chemical Structure and CAS Number

This compound consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl group and a chlorine atom.

CAS Number: 676-85-7[1]

Molecular Formula: CH₃ClOS[1]

IUPAC Name: this compound[1]

Synonyms: Methylsulfinyl chloride[1]

Structure:

Physicochemical Properties

This compound is a nearly colorless liquid at room temperature.[2] It is a highly reactive and unstable compound.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 98.55 g/mol | [1] |

| Boiling Point | 48 °C at 22 mmHg; 59 °C at 42 mmHg | [2] |

| Density | d₄⁰ 1.4044; d₄²⁵ 1.3706 | [2] |

| Refractive Index | n²⁵D 1.5038 | [2] |

| Stability | Slowly decomposes at room temperature with the liberation of hydrogen chloride. Disproportionates into methanesulfonyl chloride and methanesulfenyl chloride. Should not be stored for long periods in a tightly sealed container. | [2] |

Spectral Data

| Type | Data | Reference |

| ¹H NMR | δ 3.33 ppm (single peak) | [2] |

| ¹³C NMR, IR, Mass Spec. | Data not readily available in searched literature. |

Synthesis of this compound

A reliable method for the preparation of this compound is through the chlorination of dimethyl disulfide in the presence of acetic anhydride (B1165640).[2]

Experimental Protocol: Synthesis from Dimethyl Disulfide and Acetic Anhydride[2]

Materials:

-

Dimethyl disulfide (freshly distilled)

-

Acetic anhydride

-

Chlorine gas

-

Acetone

-

Dry ice

Equipment:

-

500-mL three-necked flask

-

Efficient sealed stirrer

-

Gas inlet tube

-

Gas outlet tube with calcium chloride tube

-

Low-temperature thermometer

-

Acetone-dry ice bath

-

Distilling flask with thermometer well

-

Vigreux column (12- to 18-in.)

-

Vacuum distillation apparatus with a cold trap

Procedure:

-

In a 500-mL, three-necked flask equipped with a stirrer, gas inlet, gas outlet, and low-temperature thermometer, place 23.55 g (0.25 mole) of freshly distilled methyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.

-

Cool the flask in an acetone-dry ice bath to an internal temperature of 0° to -10°C.

-

Pass chlorine gas into the well-stirred mixture at a rate that maintains the temperature between 0° and -10°C. The reaction progress can be monitored by color changes: the mixture initially turns yellow, then reddish as methanesulfenyl chloride forms, and finally fades.

-

Terminate the chlorine addition when a faint greenish-yellow color, indicating an excess of chlorine, persists.

-

Transfer the reaction mixture to a distilling flask and set up for vacuum distillation with a Vigreux column and a cold trap cooled with acetone-dry ice.

-

Gradually decrease the pressure without heating to remove excess chlorine and acetyl chloride, which will boil below 0°C at 15 mmHg.

-

Once most of the acetyl chloride is removed, gradually increase the heat.

-

Collect the this compound, which distills at 47–48°C (15 mmHg) as a nearly colorless liquid. The yield is typically 83–86%.

Key Reactions of this compound

This compound is a reactive intermediate used in various chemical transformations.[2]

Disproportionation

At room temperature, this compound is unstable and undergoes disproportionation to form methanesulfonyl chloride and methanesulfenyl chloride.[2]

Hydrolysis

This compound readily hydrolyzes to form methanesulfinic acid, making it a convenient source for this acid.[2]

Reactions with Alcohols and Amines

This compound reacts at low temperatures with alcohols to form sulfinate esters and with aromatic amines to produce sulfinamides.[2] Detailed experimental protocols for these specific reactions with this compound are not widely available in the searched literature, likely due to its instability. Researchers may need to adapt general procedures for sulfinylation, taking into account the high reactivity and instability of this compound.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a multi-step workflow, from reaction setup to product purification.

References

The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and History of Alkanesulfinyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkanesulfinyl chlorides (R-S(O)Cl) are a class of reactive organosulfur compounds that have carved a niche as valuable intermediates in organic synthesis. Their unique reactivity, stemming from the chiral sulfinyl sulfur atom, has made them instrumental in the preparation of a diverse array of sulfur-containing molecules, including sulfoxides, sulfinamides, and sulfinate esters, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of alkanesulfinyl chlorides, detailing the key scientific contributions, the evolution of synthetic methodologies, and the experimental protocols that have defined this important class of reagents.

Early Explorations in Organosulfur Chemistry: A Prelude to Discovery

The foundations of organosulfur chemistry were laid in the 19th century by pioneering chemists such as Justus von Liebig and Friedrich Wöhler, whose work on a variety of organic and inorganic compounds expanded the understanding of chemical bonding and reactivity.[1][2][3][4] Their investigations into compounds containing sulfur, nitrogen, and other heteroatoms paved the way for the systematic study of organosulfur compounds.[1][2][3][4] While the 19th century saw the discovery of many fundamental classes of organic compounds, the specific isolation and characterization of the more sensitive and reactive alkanesulfinyl chlorides would have to wait.[5][6]

The Dawn of Alkanesulfinyl Chlorides: Key Discoveries and Pioneers

The mid-20th century marked a turning point in the study of organosulfur chemistry with the emergence of new synthetic methods and a deeper understanding of reaction mechanisms. It was during this period that alkanesulfinyl chlorides were first successfully synthesized and characterized.

The Seminal Work of Irwin B. Douglass and Basil Said Farah

A pivotal moment in the history of alkanesulfinyl chlorides was the work of Irwin B. Douglass and Basil Said Farah at the University of Maine. Their research provided the first well-documented and reproducible methods for the preparation of these elusive compounds. A key publication in Organic Syntheses detailed a robust procedure for the synthesis of methanesulfinyl chloride, a foundational member of this class.[7] This work not only made alkanesulfinyl chlorides accessible to the broader scientific community but also laid the groundwork for further exploration of their chemical properties and synthetic applications.

The Evolution of Synthetic Methodologies

The journey from the initial, often harsh, synthetic methods to the more refined and environmentally benign procedures of today reflects the broader progress of organic chemistry.

Early Methods: Chlorination of Disulfides

The earliest approaches to alkanesulfinyl chlorides relied on the direct chlorination of dialkyl disulfides. This method, while effective, often required careful control of reaction conditions to avoid over-oxidation to the corresponding alkanesulfonyl chloride.[7]

The general reaction can be represented as:

R-S-S-R + Cl₂ → 2 R-SCl (Sulfenyl Chloride) R-SCl + H₂O/Oxidant → R-S(O)Cl (Sulfinyl Chloride)

One of the challenges of these early methods was the co-formation of alkanesulfonyl chlorides and other chlorinated byproducts, which necessitated careful purification.

The Douglass and Farah Method: A Refined Approach

The procedure developed by Douglass and Farah represented a significant improvement. Their method involved the low-temperature chlorination of dimethyl disulfide in the presence of acetic anhydride (B1165640). This approach provided a more controlled oxidation, leading to higher yields of this compound.[7]

Modern Synthetic Approaches

In recent decades, a focus on green chemistry and the need for milder, more selective reagents has driven the development of new synthetic routes to alkanesulfinyl chlorides and their downstream products, alkanesulfonyl chlorides. These modern methods often utilize alternative chlorinating and oxidizing agents to circumvent the use of elemental chlorine.[8][9][10]

Table 1: Comparison of Key Synthetic Methodologies for Alkanesulfonyl Chlorides

| Method | Precursor | Reagents | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |

| Oxidative Chlorination of Disulfides (Historical) | Dialkyl Disulfide | Cl₂, H₂O | Low temperature | Variable | Readily available starting materials | Lack of selectivity, formation of byproducts |

| Douglass and Farah Method | Dimethyl Disulfide | Cl₂, Acetic Anhydride | -20°C to -10°C | 83-86% (for this compound)[7] | Good yield, reproducible | Use of elemental chlorine |

| From Sulfinic Acids | Alkanesulfinic Acid | Thionyl Chloride (SOCl₂) | Varies | Generally good | Avoids direct use of Cl₂ | Sulfinic acids can be unstable |

| Bleach-Mediated Oxidative Chlorosulfonation | S-Alkyl Isothiourea Salts | Household Bleach (NaOCl), Acid | 0°C to room temperature | High (up to 99%)[8] | Environmentally friendly, inexpensive reagents | Primarily for alkanesulfonyl chlorides |

| N-Chlorosuccinimide (NCS) Chlorosulfonation | S-Alkyl Isothiourea Salts | NCS, HCl | Varies | Good to excellent[10] | Milder conditions, avoids Cl₂ gas | Primarily for alkanesulfonyl chlorides |

Experimental Protocols: A Closer Look at Key Syntheses

To provide a practical understanding of the synthesis of these important reagents, detailed experimental protocols for key historical and modern methods are outlined below.

Protocol 1: Synthesis of this compound (Douglass and Farah Method)[7]

Materials:

-

Dimethyl disulfide

-

Acetic anhydride

-

Chlorine gas

-

Anhydrous ether

Procedure:

-

A solution of dimethyl disulfide in anhydrous ether is cooled to -20°C in a three-necked flask equipped with a stirrer, a gas inlet tube, and a drying tube.

-

Chlorine gas is passed through the solution while maintaining the temperature between -20°C and -10°C until the theoretical weight of chlorine has been absorbed.

-

A pre-cooled solution of acetic anhydride in anhydrous ether is added dropwise to the reaction mixture, keeping the temperature below -10°C.

-

The reaction mixture is stirred for an additional hour at low temperature.

-

The solvent and volatile byproducts are removed under reduced pressure, keeping the temperature of the bath below 20°C.

-

The resulting crude this compound is then purified by vacuum distillation.

Yield: 83-86%[7]

Protocol 2: General Procedure for the Synthesis of Alkanesulfonyl Chlorides via Bleach Oxidative Chlorosulfonation[8]

Materials:

-

S-Alkyl isothiourea salt

-

Household bleach (sodium hypochlorite (B82951) solution)

-

Sulfuric acid (6 M)

-

Diethyl ether

Procedure:

-

The S-alkyl isothiourea salt is suspended in a mixture of diethyl ether and 6 M sulfuric acid in a three-necked flask equipped with a thermometer and an addition funnel, and cooled in an ice bath.

-

Household bleach is added dropwise to the vigorously stirred mixture, maintaining the temperature between 0°C and 5°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the alkanesulfonyl chloride.

Yield: Typically high, up to 99% for some substrates.[8]

Logical Relationships and Experimental Workflows

The evolution of synthetic methods for alkanesulfinyl chlorides can be visualized as a progression towards milder, more selective, and environmentally conscious processes.

Caption: Evolution of synthetic routes to alkanesulfinyl and alkanesulfonyl chlorides.

Applications in Drug Discovery and Development

While alkanesulfinyl chlorides themselves are primarily reactive intermediates, their derivatives, particularly sulfonamides, have had a profound impact on medicine.[11][12][13] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. The ability to readily synthesize alkanesulfinyl chlorides provides a gateway to novel sulfonamide-containing drug candidates.

The reactivity of the sulfinyl chloride group allows for its facile reaction with a wide range of amines to generate diverse libraries of sulfonamides for biological screening. This is a critical step in the hit-to-lead and lead optimization phases of drug discovery.

Caption: Role of alkanesulfinyl chlorides in a typical drug discovery workflow.

Conclusion

The discovery and development of synthetic routes to alkanesulfinyl chlorides represent a significant chapter in the history of organosulfur chemistry. From the early, often challenging, chlorination reactions to the more sophisticated and environmentally conscious methods of today, the journey reflects the ingenuity and progress of the field. The pioneering work of scientists like Irwin B. Douglass and Basil Said Farah was instrumental in unlocking the synthetic potential of these reactive intermediates. For researchers in drug discovery and development, a thorough understanding of the history and synthetic evolution of alkanesulfinyl chlorides provides a valuable context for the continued exploration of novel sulfur-containing therapeutic agents. The ability to efficiently generate these building blocks will undoubtedly continue to fuel innovation in medicinal chemistry for years to come.

References

- 1. Friedrich Wöhler | German Chemist & Pioneer of Organic Chemistry | Britannica [britannica.com]

- 2. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 3. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 4. Organics? Elementary....Wait! On Wohler and his times [ursula.chem.yale.edu]

- 5. Douglas Irwin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 9. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]

- 12. Zincke–Suhl reaction - Wikipedia [en.wikipedia.org]

- 13. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methanesulfinyl Chloride: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Methanesulfinyl chloride (CH₃SOCl) is a highly reactive chemical intermediate utilized in organic synthesis. Its utility is intrinsically linked to its inherent instability, which necessitates a thorough understanding of its handling, stability, and decomposition pathways. This technical guide provides an in-depth overview of this compound, focusing on its stability profile and the chemical transformations it undergoes upon decomposition.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is a moisture-sensitive compound that requires careful handling in anhydrous conditions to prevent rapid degradation.[1]

| Property | Value | Reference |

| Molecular Formula | CH₃SOCl | |

| Molecular Weight | 98.56 g/mol | |

| Boiling Point | 48 °C at 22 mmHg | [2] |

| 59 °C at 42 mmHg | [2] | |

| Density (d₄²⁵) | 1.3706 g/cm³ | [2] |

| Refractive Index (n_D²⁵) | 1.5038 | [2] |

Stability and Storage

This compound is known to be an unstable compound at ambient temperatures.[2] Proper storage and handling are crucial to maintain its integrity for synthetic applications.

Key Stability Considerations:

-

Thermal Instability: The compound should not be stored for extended periods in a tightly sealed container at room temperature due to slow decomposition, which liberates hydrogen chloride gas.[2] Aromatic sulfinyl chlorides, a related class of compounds, have been reported to explode upon heating and should not be distilled.[2]

-

Disproportionation: At room temperature, this compound undergoes disproportionation to yield methanesulfonyl chloride (CH₃SO₂Cl) and methanesulfenyl chloride (CH₃SCl).[2]

-

Moisture Sensitivity: It readily hydrolyzes in the presence of water to form methanesulfinic acid.[2] Therefore, it must be handled under anhydrous conditions.

For optimal stability, it is recommended to store this compound in a cool, dry environment, under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed container for short-term use only.

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, primarily driven by its inherent instability and reactivity.

Disproportionation

The primary decomposition pathway at room temperature is disproportionation. This redox reaction involves two molecules of this compound reacting to form one molecule of methanesulfonyl chloride and one molecule of methanesulfenyl chloride.

Hydrolysis

In the presence of moisture, this compound readily undergoes hydrolysis to produce methanesulfinic acid and hydrogen chloride. This reaction is a significant consideration for its handling and storage.

Thermal Decomposition

Upon heating, this compound can decompose, liberating hydrogen chloride gas.[2] While the full mechanism is not detailed in the provided search results, it is a known thermal degradation pathway. Aromatic sulfinyl chlorides are noted to be particularly hazardous upon heating.[2]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of methyl disulfide with acetic anhydride (B1165640) in the presence of chlorine.[2]

Materials:

-

Methyl disulfide (freshly distilled)

-

Acetic anhydride

-

Chlorine gas

-

Acetone

-

Dry ice

-

Porous plate chips

Equipment:

-

Three-necked flask with a sealed stirrer, gas inlet tube, gas outlet tube, and a low-temperature thermometer

-

Dry ice-acetone bath

-

Vigreux column

-

Vacuum distillation apparatus with a fraction collector and cold trap

Procedure:

-

In a three-necked flask, combine freshly distilled methyl disulfide and acetic anhydride.

-

Cool the reaction mixture to 0°C to -10°C using a dry ice-acetone bath.

-

Bubble chlorine gas through the well-stirred mixture, maintaining the temperature between 0°C and -10°C. The reaction progress can be monitored by color changes: the initial yellow solution turns reddish as methanesulfenyl chloride forms, and then the color fades. The addition of chlorine is stopped when a faint greenish-yellow color persists, indicating a slight excess of chlorine.

-

Transfer the reaction mixture to a distillation flask containing a few fresh porous plate chips.

-

Assemble a vacuum distillation apparatus with a Vigreux column and a cold trap cooled with a dry ice-acetone bath.

-

Gradually reduce the pressure to remove excess chlorine and then acetyl chloride, which distills below 0°C at 15 mmHg. No heat should be applied during this step.

-

After the majority of the acetyl chloride has been removed, gradually increase the heat to distill the this compound. The product distills at 47-48°C at 15 mmHg as a nearly colorless liquid.[2]

Reactivity

Beyond its decomposition, this compound is a reactive intermediate for various chemical transformations.

-

Reaction with Amines: It reacts with aromatic amines at low temperatures to form sulfinamides.[2][3]

-

Reaction with Alcohols: It reacts with alcohols to yield sulfinate esters.[2]

Safety and Handling

Due to its reactivity and instability, this compound should be handled with appropriate safety precautions.

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with moisture. All glassware and reagents should be anhydrous.

-

Do not store for long periods, especially in sealed containers at room temperature.[2]

-

Be aware of the potential for explosive decomposition of related sulfinyl chlorides upon heating.[2]

Conclusion

This compound is a valuable but unstable reagent in organic synthesis. A comprehensive understanding of its stability limitations and decomposition pathways, particularly disproportionation and hydrolysis, is essential for its effective and safe use. By adhering to proper storage, handling, and synthesis protocols, researchers can harness the reactivity of this intermediate for their synthetic endeavors.

References

The Dual Nature of a Reactive Intermediate: An In-depth Technical Guide to Methanesulfinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Methanesulfinyl chloride (CH₃S(O)Cl), a highly reactive organosulfur compound, serves as a valuable intermediate in organic synthesis. Its utility is centered on the electrophilic nature of the sulfur atom, making it a target for a variety of nucleophiles. However, this reactivity is coupled with inherent instability, necessitating careful handling and controlled reaction conditions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound, with a focus on its application in the preparation of sulfinate esters and sulfinamides.

Physicochemical and Spectroscopic Properties

This compound is a nearly colorless liquid with a pungent odor. It is sensitive to moisture and prone to decomposition at room temperature. A summary of its key physical and spectroscopic properties is provided in Table 1.

Table 1: Physical and Spectroscopic Properties of this compound [1]

| Property | Value |

| Molecular Formula | CH₃S(O)Cl |

| Molecular Weight | 98.56 g/mol |

| Boiling Point | 48 °C at 22 mmHg59 °C at 42 mmHg |

| Density | 1.4044 g/cm³ at 0 °C1.3706 g/cm³ at 25 °C |

| Refractive Index (n²⁵D) | 1.5038 |

| ¹H NMR (CDCl₃) | δ 3.33 ppm (singlet) |

Synthesis of this compound

A reliable and scalable method for the preparation of this compound involves the oxidative chlorination of dimethyl disulfide with chlorine in the presence of acetic anhydride (B1165640).[1] This procedure offers high yields and a relatively pure product.

Experimental Protocol: Synthesis from Dimethyl Disulfide[1]

Materials:

-

Dimethyl disulfide (freshly distilled)

-

Acetic anhydride

-

Chlorine gas

-

Dry ice/acetone bath

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a gas outlet tube, and a low-temperature thermometer is charged with dimethyl disulfide (1.0 mole) and acetic anhydride (2.0 moles).

-

The flask is cooled to between 0 °C and -10 °C using a dry ice/acetone bath.

-

Chlorine gas is passed into the stirred mixture at a rate that maintains the temperature within the specified range. The reaction progress is monitored by the color of the solution, which initially turns reddish and then fades to a pale yellow.

-

The addition of chlorine is stopped when a faint greenish-yellow color persists, indicating a slight excess of chlorine.

-

The reaction mixture is then subjected to vacuum distillation. Acetyl chloride is removed first at reduced pressure without heating.

-

The temperature is gradually increased, and this compound is collected as a nearly colorless liquid.

Yield: 83–86%[1]

Reactivity and Key Transformations

The chemistry of this compound is dominated by its susceptibility to nucleophilic attack at the sulfur atom and its inherent instability, leading to disproportionation.

Reaction with Nucleophiles

This compound is a potent electrophile that readily reacts with a range of nucleophiles, including water, alcohols, and amines. The general mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.

3.1.1. Hydrolysis: this compound readily hydrolyzes in the presence of water to yield methanesulfinic acid.[1] This reaction makes it a convenient, albeit unstable, precursor to the acid. Due to this moisture sensitivity, all reactions involving this compound should be conducted under anhydrous conditions.

3.1.2. Reaction with Alcohols to Form Sulfinate Esters: Alcohols react with this compound at low temperatures to produce the corresponding sulfinate esters.[1] This transformation is a key application of this compound in organic synthesis.

-

Experimental Protocol: General Procedure for the Synthesis of Sulfinate Esters

-

The alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled.

-

A tertiary amine base (e.g., triethylamine (B128534) or pyridine) is added to act as an acid scavenger.

-

This compound is added dropwise to the cooled solution.

-

The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the product is isolated and purified.

-

3.1.3. Reaction with Amines to Form Sulfinamides: Primary and secondary amines react smoothly with this compound at low temperatures to afford the corresponding sulfinamides.[1]

-

Experimental Protocol: General Procedure for the Synthesis of Sulfinamides

-

The amine is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C.

-

A non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) is added.

-

This compound (1.0-1.1 equivalents) is added slowly to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is worked up by quenching with water or dilute acid, followed by extraction and purification.

-

Table 2: Representative Yields for Sulfinamide Synthesis

| Amine Substrate | Product | Yield (%) |

| Aniline | N-Phenylmethanesulfinamide | Data not available |

| Secondary Amine | N,N-Dialkylmethanesulfinamide | Data not available |

| Primary Amine | N-Alkylmethanesulfinamide | Data not available |

| (Specific yield data for a range of substrates is not readily available in the reviewed literature, highlighting a gap in quantitative reporting for these reactions.) |

Instability and Disproportionation

A significant aspect of the reactivity of this compound is its thermal instability. At room temperature, it undergoes disproportionation to yield methanesulfonyl chloride and methanesulfenyl chloride.[1] This decomposition pathway is a key consideration for its storage and handling. It should not be stored for extended periods in a sealed container at room temperature due to the potential for pressure buildup from the liberation of hydrogen chloride upon slow decomposition.[1]

Handling and Safety

This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause burns upon contact with skin and eyes. Due to its reactivity with water, anhydrous conditions are essential for both storage and use. It should be stored in a cool, dry place away from moisture.

Conclusion

This compound is a reactive synthetic intermediate with well-defined, albeit limited, applications in organic synthesis, primarily for the formation of sulfinate esters and sulfinamides. Its high reactivity is counterbalanced by its inherent instability, which dictates the need for controlled reaction conditions and careful handling. While the synthesis of this compound is well-established, there is a need for more comprehensive quantitative data on its reactions with a diverse range of nucleophiles to fully exploit its synthetic potential in research and drug development.

References

An In-depth Technical Guide on the Disproportionation of Methanesulfinyl Chloride to Methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfinyl chloride (CH₃SOCl) is a reactive chemical intermediate that exhibits inherent instability, undergoing a characteristic disproportionation reaction to yield methanesulfonyl chloride (CH₃SO₂Cl) and methanesulfenyl chloride (CH₃SCl). This guide provides a comprehensive overview of this transformation, synthesizing available information from the scientific literature. It covers the underlying chemical principles, qualitative observations on its stability, and extrapolated experimental protocols for its study. While specific quantitative kinetic and thermodynamic data for this particular disproportionation are not extensively documented in readily available literature, this guide offers a foundational understanding for researchers working with or encountering this reactive species.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the formation of various sulfur-containing compounds. However, its utility is often complicated by its limited stability. At ambient temperatures, it is known to undergo a self-redox reaction, commonly referred to as disproportionation, which leads to the formation of the more oxidized methanesulfonyl chloride and the more reduced methanesulfenyl chloride.[1] This process is of significant interest to chemists who handle this compound, as its decomposition can impact product purity, reaction yields, and storage conditions. Understanding the fundamentals of this disproportionation is crucial for the effective utilization of this compound in synthetic applications.

The Disproportionation Reaction

The primary disproportionation reaction of this compound can be represented by the following equation:

2 CH₃SOCl → CH₃SO₂Cl + CH₃SCl

In this reaction, one molecule of this compound is oxidized to methanesulfonyl chloride, while the second molecule is reduced to methanesulfenyl chloride. This transformation is reported to occur at room temperature, highlighting the compound's instability.[1] In addition to disproportionation, decomposition with the liberation of hydrogen chloride has also been noted.[1]

Proposed Mechanism

While a detailed, empirically validated mechanism for the disproportionation of this compound is not extensively described in the reviewed literature, a plausible pathway can be postulated based on the reactivity of related sulfinyl chlorides. The reaction likely proceeds through a series of nucleophilic and electrophilic interactions between two molecules of this compound.

Figure 1: Conceptual pathway of this compound disproportionation.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data regarding the reaction rates, equilibrium constants, or thermodynamic parameters for the disproportionation of this compound. The available information is primarily qualitative, describing the compound as unstable at room temperature.[1] For the benefit of researchers, the physical properties of the involved compounds are summarized below.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D^25) |

| This compound | CH₃SOCl | 98.56 | 47-48 (15 mm Hg)[1] | 1.500[1] |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 161 (730 mm Hg) | 1.451 (at 23 °C) |

| Methanesulfenyl Chloride | CH₃SCl | 82.57 | 59 | Not available |

Experimental Protocols

While no specific experimental protocol for the quantitative study of this compound disproportionation was found, a general procedure for its synthesis and handling is available.[1] Based on this, a hypothetical protocol for monitoring its disproportionation can be designed.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of dimethyl disulfide with chlorine in the presence of acetic anhydride.[1] It is crucial to use stoichiometric quantities of reagents to minimize the formation of byproducts.[1]

Protocol for Monitoring Disproportionation

This protocol outlines a conceptual workflow for observing the disproportionation of freshly prepared this compound.

Figure 2: Experimental workflow for monitoring disproportionation.

Procedure:

-

Synthesis and Purification: Synthesize this compound according to established literature procedures.[1] Immediately purify the product by vacuum distillation to obtain a sample of high purity. The NMR spectrum of the freshly distilled product should show a single peak for this compound and no significant signals corresponding to methanesulfonyl chloride.[1]

-

Sample Preparation and Storage: Place a known quantity of the freshly purified this compound in a sealed container suitable for storing reactive liquids. Store the container at a constant room temperature.

-

Time-Course Monitoring: At regular time intervals (e.g., every 24 hours), carefully withdraw a small aliquot of the sample under an inert atmosphere to prevent hydrolysis.

-

Analysis: Analyze the aliquots using analytical techniques such as:

-

¹H NMR Spectroscopy: Monitor the appearance and integration of the signal for methanesulfonyl chloride relative to the signal for this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the components of the mixture, allowing for the quantification of the starting material and the disproportionation products over time.

-

Conclusion

The disproportionation of this compound to methanesulfonyl chloride and methanesulfenyl chloride is a known decomposition pathway for this unstable intermediate. While the phenomenon is qualitatively well-established in the chemical literature, a significant opportunity exists for further research to quantify the kinetics and elucidate the detailed mechanism of this reaction. The protocols and information presented in this guide are intended to provide a foundational understanding for researchers and to facilitate further investigation into this interesting and synthetically relevant transformation. Professionals in drug development and other fields that utilize sulfinyl chlorides should be aware of this inherent instability to ensure the quality and reproducibility of their synthetic processes.

References

An In-depth Technical Guide to the Basic Hydrolysis of Methanesulfinyl Chloride to Methanesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic hydrolysis of methanesulfinyl chloride to methanesulfinic acid. This reaction is a fundamental transformation in organosulfur chemistry, offering a direct route to methanesulfinic acid and its salts, which are valuable intermediates in organic synthesis. This document details the reaction mechanism, provides a representative experimental protocol, and presents relevant data in a structured format.

Introduction

This compound (CH₃SOCl) is a reactive organosulfur compound that serves as a precursor to various sulfinyl derivatives. Its ready hydrolysis provides a convenient pathway to methanesulfinic acid (CH₃SO₂H)[1]. Under basic conditions, the hydrolysis is rapid and leads to the formation of the corresponding methanesulfinate (B1228633) salt. Understanding the principles and practical aspects of this transformation is crucial for its application in research and development, particularly in the synthesis of pharmaceutical intermediates.

A key consideration when working with this compound is its inherent instability. The compound can undergo disproportionation at room temperature to yield methanesulfonyl chloride and methanesulfenyl chloride, making careful handling and storage imperative[1].

Reaction Mechanism and Signaling Pathway

The basic hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom. In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic sulfur atom of the this compound. This is followed by the departure of the chloride leaving group. The resulting methanesulfinic acid is then deprotonated by the base to form the methanesulfinate salt and water.

Caption: Proposed mechanism for the basic hydrolysis of this compound.

Quantitative Data

Table 1: Physicochemical Properties of Reactant and Product

| Property | This compound | Methanesulfinic Acid |

| Chemical Formula | CH₃SOCl | CH₃SO₂H |

| Molar Mass ( g/mol ) | 98.54 | 80.10 |

| Appearance | Colorless to yellow liquid | Not isolated neat |

| Boiling Point (°C) | 48 (22 mmHg)[1] | Decomposes |

| Density (g/cm³) | 1.3706 (at 25°C)[1] | - |

| Refractive Index | 1.5038 (at 25°C)[1] | - |

Experimental Protocols

The following is a representative protocol for the preparation of sodium methanesulfinate via the basic hydrolysis of this compound. This procedure is adapted from established methods for the hydrolysis of related sulfonyl chlorides under basic conditions.

Preparation of Sodium Methanesulfinate

Objective: To synthesize sodium methanesulfinate by the basic hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

pH meter or pH paper

Experimental Workflow:

Caption: Experimental workflow for the synthesis of sodium methanesulfinate.

Procedure:

-

Preparation of Base Solution: Prepare a solution of sodium hydroxide in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the sodium hydroxide solution to 0-5°C using an ice bath.

-

Addition of this compound: Slowly add this compound to the cooled base solution via a dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature of the reaction mixture below 10°C.

-

pH Control: During the addition, monitor the pH of the reaction mixture and maintain it in the range of 8-9 by adding a more concentrated sodium hydroxide solution as needed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Workup: a. Filter the resulting solution to remove any insoluble impurities. b. Concentrate the filtrate under reduced pressure until a saturated solution is obtained. c. Add ethanol to the concentrated solution to precipitate the sodium methanesulfinate. d. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Stoichiometry (Base:MSCl) | 2.1 : 1 (molar ratio) |

| Reaction Temperature | 0-10°C (during addition) |

| Reaction Time | 1-2 hours |

| pH | 8-9 |

| Solvent | Water |

| Precipitating Solvent | Ethanol |

Safety Precautions

-

This compound is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction is exothermic and produces hydrogen chloride gas as a byproduct, which is neutralized by the base. Ensure proper temperature control and ventilation.

-

This compound is sensitive to moisture and can decompose upon standing[1]. It should be used relatively fresh or stored under anhydrous conditions at low temperatures.

This guide provides a foundational understanding of the basic hydrolysis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

Spectral Analysis of Methanesulfinyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for methanesulfinyl chloride (CH₃SOCl). Due to the limited availability of comprehensive spectral information for this reactive intermediate, this guide also includes comparative data for the more stable and well-characterized methanesulfonyl chloride (CH₃SO₂Cl) to aid in differentiation and analysis. The synthesis of this compound is also detailed, providing a complete picture for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of organic compounds. For this compound, proton NMR data is available and serves as a key identifier.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by a single peak, indicative of the three equivalent protons of the methyl group.

Table 1: ¹H NMR Spectral Data of this compound

| Compound | Chemical Shift (δ) | Multiplicity | Solvent |

| This compound | 3.33 ppm[1] | Singlet | Not Specified |

For comparison, the chemical shift of the methyl protons in methanesulfonyl chloride is found further downfield due to the increased deshielding effect of the two sulfonyl oxygens.

Table 2: Comparative ¹H NMR Spectral Data

| Compound | Chemical Shift (δ) | Multiplicity | Solvent |

| This compound | 3.33 ppm[1] | Singlet | Not Specified |

| Methanesulfonyl Chloride | ~3.64 ppm[1] | Singlet | Not Specified |

¹³C NMR Spectral Data

Table 3: ¹³C NMR Spectral Data of Methanesulfonyl Chloride

| Compound | Chemical Shift (δ) | Solvent |

| Methanesulfonyl Chloride | 45.5 ppm | CDCl₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. While a specific, fully assigned IR spectrum for this compound is not available in the reviewed literature, the characteristic absorption frequencies for sulfinyl chlorides, in general, are known.

Table 4: General Infrared Absorption Frequencies for Sulfinyl Chlorides

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| S=O Stretch | 1130 - 1160 | Strong |

| C-S Stretch | 600 - 800 | Medium |

| S-Cl Stretch | ~430 | Strong |

For comparative purposes, the well-documented IR absorption peaks for methanesulfonyl chloride are presented below.

Table 5: Infrared Absorption Frequencies for Methanesulfonyl Chloride

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | ~1350 | Strong |

| Symmetric SO₂ Stretch | ~1170 | Strong |

| C-S Stretch | ~780 | Medium |

| S-Cl Stretch | ~540 | Strong |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a well-established Organic Syntheses procedure.[1]

Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Procedure:

-

A three-necked flask equipped with a stirrer, gas inlet tube, gas outlet tube, and a low-temperature thermometer is charged with freshly distilled methyl disulfide and acetic anhydride.

-

The flask is cooled to a temperature between 0°C and -10°C.

-

Chlorine gas is passed through the stirred mixture at a rate that maintains the temperature within the specified range.

-

The reaction progress is monitored by the color change of the mixture, from yellow to reddish, and finally to a pale yellow or colorless state, indicating the consumption of methanesulfenyl chloride intermediate.

-

The addition of chlorine is stopped when a faint greenish-yellow color persists, indicating a slight excess of chlorine.

-

The reaction mixture is then transferred to a distillation apparatus.

-

The pressure is gradually reduced to remove excess chlorine and the acetyl chloride byproduct at low temperature.

-

The temperature is then slowly increased, and this compound is collected as a nearly colorless liquid via vacuum distillation.

General Protocol for NMR Spectroscopy

The following is a general procedure for obtaining a ¹³C NMR spectrum. A similar procedure would be followed for ¹H NMR.

Workflow for a Typical ¹³C NMR Experiment

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Procedure:

-

Sample Preparation: An appropriate amount of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: The solution is filtered into a clean NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field is shimmed to achieve homogeneity.[2]

-

Data Acquisition: A standard pulse program for ¹³C NMR (often with proton decoupling) is selected. Key parameters such as the number of scans, acquisition time, and relaxation delay are set.[2][3]

-

Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]

General Protocol for FT-IR Spectroscopy

The following outlines a general procedure for obtaining an FT-IR spectrum of a liquid sample.

Workflow for a Typical FT-IR Experiment

Caption: A generalized workflow for acquiring an FT-IR spectrum.

Procedure:

-

Background Spectrum: A background spectrum of the empty sample compartment (or with the clean ATR crystal or salt plates) is recorded. This is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any absorbance from the sample holder.[4]

-

Sample Preparation: For a liquid sample, a drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or as a thin film between two salt plates (e.g., NaCl or KBr).

-

Sample Analysis: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded. The instrument passes an infrared beam through the sample and measures the amount of light absorbed at each frequency.[5]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum and performs a Fourier transform on the resulting interferogram to produce the final IR spectrum.[5]

Conclusion

This technical guide has summarized the available spectral data for this compound, highlighting the existing ¹H NMR data and the current lack of readily available ¹³C NMR and IR spectra in the scientific literature. By providing comparative data for methanesulfonyl chloride and detailed experimental protocols, this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this reactive compound. Further research is warranted to fully characterize the ¹³C NMR and IR spectral properties of this compound.

References

A Technical Deep Dive: Unraveling the Contrasting Chemistries of Methanesulfinyl Chloride and Methanesulfonyl Chloride

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core differences between methanesulfinyl chloride and methanesulfonyl chloride, two organosulfur compounds of significant interest in chemical synthesis and drug development. While structurally similar, their distinct oxidation states impart divergent reactivity profiles, making their appropriate selection critical for successful synthetic outcomes. This document outlines their chemical and physical properties, synthetic methodologies, key reactions, and applications, with a focus on providing actionable data and experimental protocols for laboratory professionals.

Core Chemical and Physical Characteristics

A fundamental understanding of the disparate properties of this compound and methanesulfonyl chloride is paramount for their effective utilization. The central sulfur atom in methanesulfonyl chloride exists in a higher oxidation state (+6) compared to this compound (+4), a distinction that profoundly influences their electrophilicity and stability.

| Property | This compound (CH₃S(O)Cl) | Methanesulfonyl Chloride (CH₃SO₂Cl) |

| Molecular Formula | CH₃ClOS | CH₃ClO₂S |

| Molecular Weight | 98.56 g/mol | 114.55 g/mol [1] |

| Appearance | Nearly colorless liquid[2] | Colorless to pale yellow liquid[1][3] |

| Boiling Point | 47-48 °C at 15 mmHg[2] | 161 °C at 760 mmHg[4]; 62 °C at 18 mmHg[1] |

| Melting Point | Not readily available | -32 °C[3][5] |

| Density | 1.3706 g/cm³ at 25°C[2] | 1.480 g/cm³[5] |

| Refractive Index | nD25 1.5038[2] | nD23 1.451[6] |

| Solubility | Reacts with water and alcohols[2] | Soluble in polar organic solvents; reacts with water and alcohols[5] |

| Stability | Unstable at room temperature; disproportionates[2] | Stable under anhydrous conditions |

Synthesis Methodologies: A Tale of Two Chlorides

The preparative routes to these compounds reflect their inherent stability and reactivity.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of dimethyl disulfide in the presence of acetic anhydride (B1165640). This method requires careful temperature control to avoid the formation of byproducts.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a low-temperature thermometer, and a gas outlet tube connected to a calcium chloride drying tube.

-

Reagents:

-

Freshly distilled dimethyl disulfide (0.25 mole)

-

Acetic anhydride (0.5 mole)

-

Chlorine gas

-

-

Procedure:

-

Charge the flask with dimethyl disulfide and acetic anhydride.

-

Cool the mixture to between 0°C and -10°C using a dry ice-acetone bath.

-

Pass a stream of chlorine gas into the well-stirred mixture, maintaining the temperature within the specified range. The reaction progress can be monitored by the color change from yellow to reddish, and finally to a pale yellow or colorless solution.

-

Terminate the chlorine addition when a faint greenish-yellow color, indicating a slight excess of chlorine, persists.

-

Transfer the reaction mixture to a distillation apparatus equipped with a Vigreux column.

-

Perform vacuum distillation. Initially, remove the acetyl chloride byproduct at reduced pressure without heating.

-

Gradually increase the heat to distill the this compound at approximately 47-48 °C and 15 mmHg.

-

Synthesis of Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is commercially produced and can be synthesized through various methods. A prevalent laboratory preparation involves the reaction of methanesulfonic acid with thionyl chloride.[6]

Experimental Protocol: Synthesis of Methanesulfonyl Chloride [6]

-

Apparatus: A flask equipped with a reflux condenser and a dropping funnel, placed on a steam bath.

-

Reagents:

-

Methanesulfonic acid (1.5 moles)

-

Thionyl chloride (2.0 moles)

-

-

Procedure:

-

Heat the methanesulfonic acid to 95°C on a steam bath.

-

Add the thionyl chloride dropwise over a period of 4 hours while maintaining the temperature at 95°C.

-

Continue heating at 95°C for an additional 3.5 hours after the addition is complete.

-

Transfer the product to a Claisen flask and perform distillation under reduced pressure. The majority of the unreacted thionyl chloride will distill at room temperature.

-

Collect the methanesulfonyl chloride fraction, which distills at 64-66 °C and 20 mmHg.

-

Reactivity and Synthetic Applications

The divergent reactivity of methanesulfinyl and methanesulfonyl chloride dictates their distinct applications in organic synthesis.

This compound: A Highly Reactive Intermediate

This compound is a potent electrophile, but its utility is tempered by its instability. It readily undergoes disproportionation at room temperature to form methanesulfonyl chloride and methanesulfenyl chloride.[2] Its primary reactions include:

-

Reaction with Amines: Reacts with aromatic amines at low temperatures to yield methanesulfinamides.[2][7]

-

Reaction with Alcohols: Forms sulfinate esters upon reaction with alcohols.[2]

-

Reaction with Thiols: Reacts with excess alkanethiols to produce a mixture of disulfides.[7]

-

Friedel-Crafts Type Reaction: In the presence of a Lewis acid like anhydrous aluminum chloride, it can react with benzene (B151609) to form methyl benzyl (B1604629) sulfone.[7]

-

Hydrolysis: It readily hydrolyzes to methanesulfinic acid, serving as a convenient laboratory source for this compound.[2]

Methanesulfonyl Chloride: The Workhorse for Mesylation

Methanesulfonyl chloride, or mesyl chloride (MsCl), is a cornerstone reagent in modern organic synthesis, primarily used for the introduction of the methanesulfonyl (mesyl) group. The mesylate anion is an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[8]

-

Formation of Methanesulfonates (Mesylates): MsCl reacts with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to convert the hydroxyl group into a good leaving group. This is a pivotal step in many multi-step syntheses in drug development.[9]

-

Formation of Methanesulfonamides: The reaction of MsCl with primary and secondary amines yields highly stable methanesulfonamides.[5] This stability makes the mesyl group a useful protecting group for amines.

-

Generation of Sulfene (B1252967): In the presence of a base like triethylamine, MsCl undergoes elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂). Sulfene can then participate in cycloaddition reactions to form various heterocyclic compounds.[5]

Visualization of Key Chemical Processes

To further elucidate the chemical behavior of these compounds, the following diagrams, rendered in DOT language, illustrate key reaction pathways and synthetic workflows.

References

- 1. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. grokipedia.com [grokipedia.com]

- 4. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Sulfinate Esters Using Methanesulfinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinate esters are valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing compounds. Their controlled synthesis is of significant interest in medicinal chemistry and materials science. Methanesulfinyl chloride (CH3SOCl) is a reactive organosulfur compound that can be employed for the synthesis of methyl sulfinate esters from alcohols. This document provides a detailed protocol for this transformation, along with relevant data and workflow diagrams. While this compound is less commonly used for this purpose than reagents like thionyl chloride, the principles of the reaction are analogous. The following protocols are based on general methods for the synthesis of sulfinate esters and may require optimization for specific substrates.

Reaction Principle

The synthesis of sulfinate esters from an alcohol and this compound proceeds via a nucleophilic substitution reaction at the sulfur atom. The alcohol acts as the nucleophile, attacking the electrophilic sulfur of the this compound. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Data

The following table summarizes the typical reactants, reagents, and expected products for the synthesis of a generic alkyl sulfinate ester from an alcohol and this compound. Please note that yields are highly dependent on the specific alcohol substrate and reaction conditions.

Table 1: Summary of Reactants and Products for a Generalized Sulfinate Ester Synthesis

| Reactant/Reagent | Role | Typical Molar Ratio (to Alcohol) | Notes |

| Alcohol (R-OH) | Starting Material | 1.0 | The nature of the 'R' group will affect reactivity. |

| This compound (CH3SOCl) | Electrophile | 1.1 - 1.5 | Often used in slight excess to ensure full conversion of the alcohol. |

| Pyridine (B92270) or Triethylamine | Base | 1.1 - 2.0 | Scavenges the HCl byproduct. |

| Anhydrous Dichloromethane (B109758) (CH2Cl2) or Diethyl Ether (Et2O) | Solvent | - | Must be anhydrous to prevent hydrolysis of this compound. |

| Alkyl Methanesulfinate (CH3S(O)OR) | Product | - | The desired sulfinate ester. |

| Pyridinium (B92312) or Triethylammonium Chloride | Byproduct | - | Precipitates from the reaction mixture and is removed by filtration. |

Detailed Experimental Protocol

Materials:

-

Alcohol (substrate)

-

This compound

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: Dissolve the alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of this compound: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred alcohol/pyridine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Workup:

-

Filter the reaction mixture to remove the precipitated pyridinium chloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude sulfinate ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Visual Representations

The following diagrams illustrate the general reaction scheme and the experimental workflow.

Caption: General reaction scheme for sulfinate ester synthesis.

Methanesulfinyl Chloride: A Versatile Precursor for Sulfoxide Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinyl chloride (CH₃SOCl) is a highly reactive and versatile reagent in organic synthesis, serving as a valuable precursor for the preparation of a wide range of sulfoxides. Sulfoxides are a prominent class of organosulfur compounds with significant applications in medicinal chemistry, asymmetric synthesis, and materials science. Their unique stereochemical properties, arising from the chiral sulfur center, make them crucial building blocks for the development of novel pharmaceuticals and chiral ligands. This document provides detailed application notes and experimental protocols for the synthesis of sulfoxides using this compound, catering to the needs of researchers in both academic and industrial settings.

General Reaction Pathway

The primary application of this compound in sulfoxide (B87167) synthesis involves its reaction with a nucleophile, typically an organometallic reagent such as a Grignard or organolithium reagent. The electrophilic sulfur atom of this compound is readily attacked by the carbanionic carbon of the organometallic reagent, leading to the formation of a new carbon-sulfur bond and displacement of the chloride ion.

Protocol 1: General Synthesis of an Alkyl-Aryl Sulfoxide

This protocol describes the synthesis of methyl phenyl sulfoxide, a common example of a simple, non-chiral sulfoxide.

Reaction:

CH₃SOCl + C₆H₅MgBr → C₆H₅S(O)CH₃ + MgBrCl

Materials:

-

This compound (CH₃SOCl)

-

Phenylmagnesium bromide (C₆H₅MgBr) solution in THF (typically 1 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (B109758)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Experimental Procedure:

-